"Cyclohexyl N-cyclohexylcarbamate" synthesis pathway
"Cyclohexyl N-cyclohexylcarbamate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Cyclohexyl N-cyclohexylcarbamate
Executive Summary: This technical guide provides a comprehensive overview of the primary synthesis pathway for Cyclohexyl N-cyclohexylcarbamate, a compound of interest for various applications in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, detailed experimental protocols, and the critical rationale behind methodological choices. The core synthesis is presented as a two-step process, beginning with the formation of a cyclohexyl isocyanate intermediate, followed by its reaction with cyclohexanol. Emphasis is placed on procedural safety, in-process validation, and alternative, greener synthetic strategies. This guide serves as a practical, authoritative resource grounded in established chemical principles and supported by relevant literature.
Introduction and Strategic Importance
Chemical Identity of Cyclohexyl N-cyclohexylcarbamate
Cyclohexyl N-cyclohexylcarbamate is a disubstituted carbamate with the molecular formula C₁₃H₂₃NO₂.[1] The structure consists of a central carbamate functional group (-NHCOO-) where the nitrogen atom is bonded to one cyclohexyl ring and the ester oxygen is bonded to another. Understanding its chemical properties is fundamental to its synthesis and handling.
Table 1: Physicochemical Properties of Cyclohexyl N-cyclohexylcarbamate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | cyclohexyl N-cyclohexylcarbamate | PubChem[1] |
| Molecular Formula | C₁₃H₂₃NO₂ | PubChem[1] |
| Molecular Weight | 225.33 g/mol | PubChem[1] |
| CAS Number | 20258-07-5 | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)OC2CCCCC2 | PubChem[1] |
Significance and Applications
Carbamates are a crucial class of organic compounds. While specific applications for Cyclohexyl N-cyclohexylcarbamate are not broadly documented, the carbamate moiety is a key structural feature in pharmaceuticals and agrochemicals.[2] Furthermore, carbamates serve as important intermediates in the synthesis of isocyanates via non-phosgene routes, which is a significant area of research due to the high toxicity of phosgene.[3][4] The synthesis of this specific carbamate provides a model system for methodologies that can be applied to more complex molecules in drug discovery and materials science.
Retrosynthetic Analysis and Core Synthesis Strategy
The most logical and industrially relevant approach to constructing the Cyclohexyl N-cyclohexylcarbamate scaffold involves a strategic disconnection at the carbamate linkage. The retrosynthetic analysis reveals two primary starting materials: cyclohexylamine and cyclohexanol. The forward synthesis, therefore, involves converting one of these precursors into a highly reactive intermediate that can readily couple with the other. The most common strategy employs the formation of an isocyanate from the amine, which then serves as a potent electrophile for the alcohol.
Caption: Retrosynthetic analysis of Cyclohexyl N-cyclohexylcarbamate.
Primary Synthesis Pathway: The Isocyanate Route
This robust, two-step pathway is the most established method for synthesizing N-substituted carbamates. It offers high yields and a predictable reaction profile.
Caption: Experimental workflow for the two-step isocyanate route.
Step 1: Synthesis of Cyclohexyl Isocyanate
The critical intermediate, cyclohexyl isocyanate, is typically prepared by reacting cyclohexylamine with a phosgene equivalent. While phosgene gas is historically common, its extreme toxicity makes safer alternatives preferable. Triphosgene, a stable solid that generates phosgene in situ, is a widely adopted substitute.[5]
Causality Behind Experimental Choices:
-
Reagent: Triphosgene is chosen over phosgene gas for its significantly improved safety profile and ease of handling. It is a crystalline solid that decomposes under reaction conditions to provide the necessary phosgene.
-
Solvent: A high-boiling, inert solvent like toluene or xylene is used.[5] This serves two purposes: it allows the reaction to be conducted at the elevated temperatures (95-115 °C) required for the reaction to proceed efficiently, and it can aid in the removal of any residual water via azeotropic distillation.
-
Acid Scavenging: The reaction of the amine hydrochloride salt is often preferred, which is formed by adding HCl to the cyclohexylamine.[5] This prevents side reactions, such as the formation of N,N'-dicyclohexylurea, by ensuring the amine is protonated and reacts in a controlled manner with the generated phosgene.
Experimental Protocol: Synthesis of Cyclohexyl Isocyanate This protocol is adapted from established industrial procedures.[5]
-
Amine Salt Formation: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add cyclohexylamine and toluene. Heat the mixture to approximately 85-95 °C.
-
Slowly add hydrochloric acid to the stirring solution over 2-3 hours, maintaining the temperature. Monitor the pH to ensure it remains in the range of 3-7.
-
After the addition is complete, heat the mixture to reflux to remove water azeotropically.
-
Phosgenation: Cool the mixture slightly and transfer the resulting slurry of cyclohexylamine hydrochloride in toluene to an esterification kettle.
-
Slowly add a solution of triphosgene in toluene to the slurry while maintaining the temperature between 95-115 °C. The reaction is exothermic and will produce gaseous HCl and CO₂, which must be safely vented through the scrubber.
-
Reaction Completion & Purging: After the triphosgene addition is complete, maintain the reaction at temperature for approximately 30-60 minutes to ensure full conversion.
-
Purge the reaction mixture with an inert gas, such as nitrogen, for 1-2 hours to remove any residual dissolved HCl and phosgene.[5]
-
Isolation: The resulting cyclohexyl isocyanate can be isolated from the toluene solvent by fractional distillation under reduced pressure.
Step 2: Nucleophilic Addition to Form the Carbamate
This step involves the classic reaction between an isocyanate and an alcohol. The lone pair of electrons on the hydroxyl oxygen of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexyl isocyanate.
Mechanism of Carbamate Formation: The reaction proceeds via a nucleophilic addition mechanism. The oxygen atom of cyclohexanol attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the oxygen to the nitrogen, resulting in the stable carbamate product. The reaction is typically exothermic and proceeds readily.[6]
Caption: Mechanism of nucleophilic addition for carbamate formation.
Experimental Protocol: Synthesis of Cyclohexyl N-cyclohexylcarbamate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyclohexanol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Place a solution of cyclohexyl isocyanate (1.0 equivalent) in the same solvent into the dropping funnel.
-
Slowly add the isocyanate solution to the stirring alcohol solution at room temperature. An ice bath can be used to control the initial exotherm if necessary.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A key diagnostic marker is the disappearance of the strong, sharp isocyanate (-N=C=O) stretching band in the IR spectrum, typically found around 2250-2270 cm⁻¹.
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until monitoring indicates the complete consumption of the isocyanate.
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product, often a solid or oil, can be purified. If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
If it is an oil, purification can be achieved via column chromatography on silica gel.
-
Alternative Phosgene-Free Synthesis Pathways
Growing awareness of environmental and safety issues has driven research into "greener" methods for carbamate synthesis that avoid toxic reagents like phosgene and its derivatives.[4] These methods often utilize carbon dioxide (CO₂) as a renewable and non-toxic C1 building block.[2][7]
A promising alternative involves the direct coupling of cyclohexylamine, CO₂, and an alkylating agent (derived from cyclohexanol).[8][9] Another approach uses catalysts to facilitate the direct reaction of an amine, an alcohol, and CO₂.[7]
Caption: Conceptual workflow for a greener, CO₂-based synthesis route.
While these methods are mechanistically elegant and environmentally superior, they may require catalyst development and optimization for this specific substrate combination to achieve the high yields and purity seen in the traditional isocyanate route.[10]
Safety and Handling
Ensuring laboratory safety is paramount when performing this synthesis. Each reactant and intermediate possesses unique hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Table 2: Key Reagent and Product Safety Information
| Substance | Key Hazards | Recommended Precautions | Source |
|---|---|---|---|
| Cyclohexylamine | Corrosive, Flammable, Toxic | Work in a fume hood, wear gloves, eye protection, and flame-retardant lab coat. | - |
| Triphosgene | Highly toxic upon inhalation, contact, or ingestion. Releases phosgene gas. | Handle only in a well-ventilated fume hood. Use extreme caution. Have an emergency plan. | [5] |
| Cyclohexyl Isocyanate | Toxic, Lachrymator, Water-reactive. | Reacts exothermically with alcohols, amines, and water.[6] Use anhydrous conditions. Handle in a fume hood with appropriate PPE. | NOAA CAMEO[6] |
| Cyclohexanol | Irritant, Combustible liquid. | Avoid contact with skin and eyes. Keep away from ignition sources. | PubChem[11] |
| Cyclohexyl N-cyclohexylcarbamate | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of as hazardous waste. | ECHA[1] |
Conclusion
The synthesis of Cyclohexyl N-cyclohexylcarbamate is most reliably achieved through a two-step isocyanate-based pathway. This method, which involves the formation of cyclohexyl isocyanate from cyclohexylamine followed by its reaction with cyclohexanol, is high-yielding and well-understood. The use of triphosgene as a phosgene substitute enhances the safety of the first step, though stringent safety protocols remain essential. As the field of green chemistry advances, alternative phosgene-free routes utilizing carbon dioxide present a promising future direction, aligning with goals of increased sustainability and reduced process hazards. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and study this compound and its derivatives.
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-
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Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]
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Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]
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Safety Data Sheet: Cyclohexylbenzene. Carl ROTH. [Link]
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Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Journal of Oleo Science. [Link]
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